molecular formula C11H12BrF3N2O2 B13669102 tert-Butyl (5-bromo-2-(trifluoromethyl)pyridin-4-yl)carbamate

tert-Butyl (5-bromo-2-(trifluoromethyl)pyridin-4-yl)carbamate

Cat. No.: B13669102
M. Wt: 341.12 g/mol
InChI Key: PXONJZDGEQKKEU-UHFFFAOYSA-N
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Description

tert-Butyl (5-bromo-2-(trifluoromethyl)pyridin-4-yl)carbamate is an organic compound that features a pyridine ring substituted with bromine, trifluoromethyl, and a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (5-bromo-2-(trifluoromethyl)pyridin-4-yl)carbamate typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (5-bromo-2-(trifluoromethyl)pyridin-4-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives .

Properties

Molecular Formula

C11H12BrF3N2O2

Molecular Weight

341.12 g/mol

IUPAC Name

tert-butyl N-[5-bromo-2-(trifluoromethyl)pyridin-4-yl]carbamate

InChI

InChI=1S/C11H12BrF3N2O2/c1-10(2,3)19-9(18)17-7-4-8(11(13,14)15)16-5-6(7)12/h4-5H,1-3H3,(H,16,17,18)

InChI Key

PXONJZDGEQKKEU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=NC=C1Br)C(F)(F)F

Origin of Product

United States

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